

Spectroscopic Duel: A Comparative Analysis of N-Ethylisopropylamine and Its Isomers

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Compound of Interest

Compound Name: **N-Ethylisopropylamine**

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For researchers, scientists, and professionals in drug development, a precise understanding of molecular structure is paramount. In this guide, we present a detailed spectroscopic comparison of **N-Ethylisopropylamine** and its constitutional isomers. Through a meticulous examination of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, this document provides a comprehensive resource for distinguishing these closely related aliphatic amines.

This guide offers a side-by-side analysis of key spectroscopic features, supported by detailed experimental protocols to ensure reproducibility. The data presented herein is crucial for the unambiguous identification and characterization of these compounds in various research and development settings.

Data Presentation: A Spectroscopic Fingerprint Comparison

The following tables summarize the key quantitative data obtained from ^1H NMR, ^{13}C NMR, Infrared, and Mass Spectrometry for **N-Ethylisopropylamine** and a selection of its isomers.

Table 1: ^1H NMR Spectroscopic Data (Chemical Shifts in ppm)

Compound	Isomer Type	-CH ₃	-CH ₂ -	-CH-	-NH
N-Ethylisopropylamine	Secondary	1.05 (d), 1.11 (t)	2.64 (q)	2.79 (sept)	0.88 (br s) [1]
N-Propylethylamine	Secondary	0.92 (t), 1.10 (t)	1.48 (sext), 2.58 (t), 2.62 (q)	-	~0.7 (br s)
Diethylmethylamine	Tertiary	0.98 (t), 2.15 (s)	2.38 (q)	-	-
Pantan-1-amine	Primary	0.90 (t)	1.32 (m), 2.68 (t)	-	1.12 (br s)
Pantan-2-amine	Primary	0.90 (t), 1.08 (d)	1.2-1.5 (m)	2.7-2.8 (m)	1.25 (br s)
Pantan-3-amine	Primary	0.92 (t)	1.2-1.5 (m)	2.55 (quint)	1.7 (br s) [2]

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)

Compound	Isomer Type	-CH ₃	-CH ₂ -	-CH-
N-Ethylisopropylamine	Secondary	15.6, 23.1	43.8	50.2
N-Propylethylamine	Secondary	11.7, 15.8	23.2, 46.0, 53.4	-
Diethylmethylamine	Tertiary	12.1, 42.0	51.9	-[3]
Pantan-1-amine	Primary	14.1	22.7, 29.3, 33.8, 42.4[4]	-
Pantan-2-amine	Primary	14.2, 23.6	29.1, 40.0	49.9[5]
Pantan-3-amine	Primary	10.2	29.8	54.5[6]

Table 3: Infrared (IR) Spectroscopy Data (Key Vibrational Frequencies in cm⁻¹)

Compound	Isomer Type	N-H Stretch	C-H Stretch	N-H Bend	C-N Stretch
N-Ethylisopropylamine	Secondary	~3300 (weak, sharp)	2850-2970	-	~1150
N-Propylethylamine	Secondary	~3300 (weak, sharp)	2850-2970	-	~1140
Diethylmethylamine	Tertiary	Absent	2850-2970	-	~1160, 1070
Pantan-1-amine	Primary	~3370, 3290 (two bands)	2850-2960	~1600	~1070
Pantan-2-amine	Primary	~3370, 3290 (two bands)	2850-2960	~1600	~1080
Pantan-3-amine	Primary	~3370, 3290 (two bands)	2850-2960	~1600	~1090

Table 4: Mass Spectrometry Data (Key Fragments as m/z and their Relative Abundance)

Compound	Isomer Type	Molecular Ion (M ⁺)	Base Peak (m/z)	Key Fragment Ions (m/z)
N-Ethylisopropylamine	Secondary	87	72	44, 58
N-Propylethylamine	Secondary	87	58	44, 72[7]
Diethylmethylamine	Tertiary	87	72	42, 58[8]
Pantan-1-amine	Primary	87	30	44
Pantan-2-amine	Primary	87	44	30
Pantan-3-amine	Primary	87	58	29, 44[9]

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below to ensure accurate and reproducible results.

¹H and ¹³C NMR Spectroscopy

- Sample Preparation:
 - Weigh approximately 5-25 mg of the amine sample for ¹H NMR, and 20-100 mg for ¹³C NMR.
 - Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.
 - Ensure the sample is fully dissolved. If particulates are present, filter the solution through a pipette with a glass wool plug into the NMR tube.

- Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing ($\delta = 0.00$ ppm).
- Data Acquisition:
 - Insert the NMR tube into the spectrometer.
 - Lock the spectrometer on the deuterium signal of the solvent.
 - Shim the magnetic field to optimize its homogeneity and achieve sharp signals.
 - For ^1H NMR, acquire the spectrum using a standard pulse program with a 30-90° pulse angle, 8-16 scans, and a relaxation delay of 1-2 seconds.[\[5\]](#)
 - For ^{13}C NMR, use a proton-decoupled pulse program with a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio, with a relaxation delay of 2-5 seconds.[\[10\]](#)
- Data Processing:
 - Apply a Fourier transform to the acquired free induction decay (FID).
 - Phase the spectrum to obtain pure absorption peaks.
 - Calibrate the chemical shift scale using the internal standard (TMS at 0.00 ppm) or the residual solvent peak.
 - Integrate the peaks in the ^1H NMR spectrum to determine the relative number of protons.

Fourier-Transform Infrared (FT-IR) Spectroscopy

- Sample Preparation (Neat Liquid):
 - Ensure the salt plates (e.g., NaCl or KBr) are clean and dry.
 - Place a single drop of the liquid amine sample onto the center of one salt plate.
 - Carefully place the second salt plate on top of the first, allowing the liquid to spread into a thin, uniform film between the plates. Avoid introducing air bubbles.

- Data Acquisition:
 - Place the salt plate assembly into the sample holder of the FT-IR spectrometer.
 - Acquire a background spectrum of the empty spectrometer.
 - Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm^{-1}). Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
- Data Processing:
 - The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
 - Identify and label the key absorption bands corresponding to characteristic functional group vibrations.

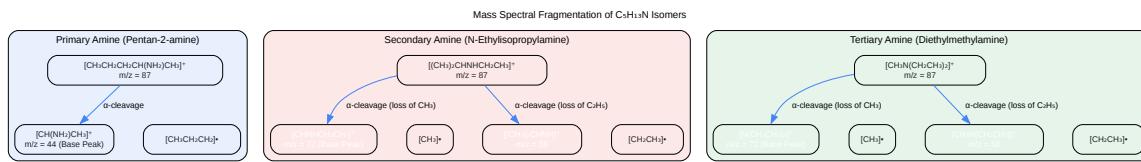
Gas Chromatography-Mass Spectrometry (GC-MS)

- Sample Preparation:
 - Prepare a dilute solution of the amine sample (e.g., 1 mg/mL) in a volatile organic solvent such as methanol or dichloromethane.
 - If necessary, derivatize the amines to improve their volatility and chromatographic behavior. A common derivatizing agent is propyl chloroformate.
- GC-MS System and Conditions:
 - Gas Chromatograph:
 - Column: Use a suitable capillary column, such as a 30 m HP-5MS (or equivalent).
 - Injector: Operate in splitless mode at a temperature of 250-280°C.
 - Oven Temperature Program: Start at a low temperature (e.g., 40-60°C), hold for a few minutes, then ramp the temperature at a controlled rate (e.g., 10°C/min) to a final temperature of 250-300°C.[11]

- Carrier Gas: Use helium at a constant flow rate (e.g., 1-2 mL/min).
- Mass Spectrometer:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Analyzer: Scan a mass range appropriate for the expected fragments (e.g., m/z 30-200).
 - Transfer Line Temperature: Maintain at a temperature similar to the final oven temperature (e.g., 280°C).
- Data Analysis:
 - Identify the peak corresponding to the analyte in the total ion chromatogram (TIC).
 - Analyze the mass spectrum of the analyte peak to identify the molecular ion and characteristic fragment ions.
 - Compare the fragmentation pattern to known patterns for different amine classes to aid in isomer differentiation.

Mandatory Visualization: Mass Spectral Fragmentation Pathways

The following diagram illustrates the characteristic alpha-cleavage fragmentation pathways in the mass spectrometer for primary, secondary, and tertiary amine isomers of $C_5H_{13}N$. This process is a key tool for distinguishing between these isomer classes.



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Caption: Alpha-cleavage fragmentation in C₅H₁₃N isomers.

Conclusion

The spectroscopic techniques of NMR, IR, and Mass Spectrometry provide a powerful and complementary toolkit for the differentiation of **N-Ethylisopropylamine** and its isomers. ¹H and ¹³C NMR spectroscopy offer detailed information about the carbon-hydrogen framework and the electronic environment of the nitrogen atom. IR spectroscopy provides a rapid means to distinguish between primary, secondary, and tertiary amines based on the presence and nature of N-H stretching vibrations. Finally, mass spectrometry, through the analysis of characteristic fragmentation patterns, particularly alpha-cleavage, allows for the definitive identification of the substitution pattern around the nitrogen atom. By utilizing the data and protocols presented in this guide, researchers can confidently identify and characterize these important aliphatic amines.

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